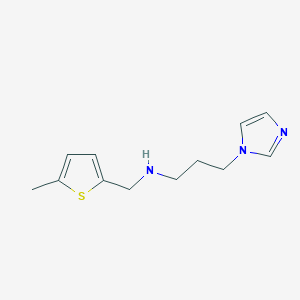

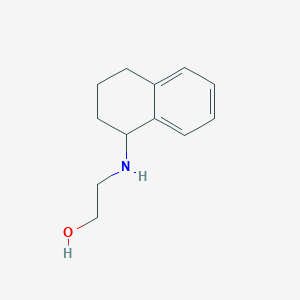

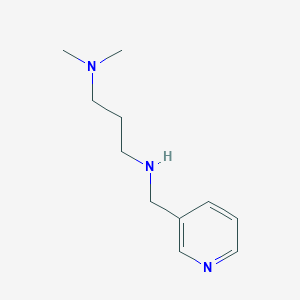

(3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have non-equivalent properties. This makes it a versatile moiety in pharmaceuticals and biologically active compounds . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom. Thiophene rings are found in many important molecules, including some pharmaceuticals and research compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a Debus-Radziszewski imidazole synthesis, followed by the attachment of the propyl (3-carbon) linker, and then the formation of the thiophene ring .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the heterocyclic rings and the propyl linker. The exact structure would depend on the specific locations of the rings and the linker .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the imidazole and thiophene rings. For example, the imidazole ring can act as a nucleophile in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the heterocyclic rings and the propyl linker. For example, the compound might have a relatively high boiling point due to the presence of the rings .Scientific Research Applications

Functionalized Silica Gel

This compound can be used to create 3-(Imidazol-1-yl)propyl-functionalized silica gel . This functionalized silica gel has a surface area of 500 m²/g, a particle size of 200-400 mesh, and a pore size of 60 Å . It’s used in various scientific and industrial applications, including chromatography, catalysis, and adsorption .

Fluorescence Properties

The compound shows interesting fluorescence properties when it forms complexes with divalent ions of manganese, cobalt, zinc, cadmium, and mercury . These complexes have different geometries and show emissions at different wavelengths . This property could be useful in the development of new fluorescent materials or sensors .

Complex Formation

The compound can form complexes with various metal ions . These complexes have different structures and properties, depending on the metal ion . This makes the compound a versatile ligand for the synthesis of metal-organic compounds .

Synthesis of New Compounds

The compound can be synthesized by a reported procedure using DMF as a solvent and refluxing at 100 °C for 12 h . This method could be used to synthesize other similar compounds for further research .

Study of Conformational Changes

The compound shows different conformations when it forms complexes with different metal ions . Studying these conformational changes could provide insights into the behavior of similar compounds .

Potential Applications in Optoelectronics

Given its fluorescence properties , the compound could potentially be used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-imidazol-1-yl-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S/c1-11-3-4-12(16-11)9-13-5-2-7-15-8-6-14-10-15/h3-4,6,8,10,13H,2,5,7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHQYJNQYWXGQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNCCCN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)

![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)

![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)

![3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one](/img/structure/B1306476.png)